4-((2-(2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate
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Overview
Description
SALOR-INT L459615-1EA is a chemical compound with the CAS number 767310-54-3. It is used primarily for experimental and research purposes . The compound’s molecular structure and properties make it a valuable subject of study in various scientific fields.
Chemical Reactions Analysis
SALOR-INT L459615-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L459615-1EA has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of SALOR-INT L459615-1EA involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to affect various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
SALOR-INT L459615-1EA can be compared with other similar compounds such as SALOR-INT L459070-1EA and SALOR-INT L461571-1EA. These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of SALOR-INT L459615-1EA lies in its specific molecular structure, which imparts distinct reactivity and functionality .
Properties
CAS No. |
767310-54-3 |
---|---|
Molecular Formula |
C24H16BrN5O4S |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H16BrN5O4S/c25-19-9-5-4-8-18(19)23(33)34-17-12-10-15(11-13-17)14-26-28-21(32)20(31)27-24-30-29-22(35-24)16-6-2-1-3-7-16/h1-14H,(H,28,32)(H,27,30,31)/b26-14+ |
InChI Key |
OKXAJBVVXIFQIL-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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